N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
Overview
Description
“N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is a heterocyclic compound . It is also known as MTQ. The compound has a molecular weight of 162.23 .
Synthesis Analysis
While specific synthesis methods for “N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” were not found in the search results, related compounds such as 5,6,7,8-tetrahydroisoquinoline have been synthesized through reduction .Molecular Structure Analysis
The InChI code for “N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3
. This indicates the compound has a molecular structure with 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms. Physical And Chemical Properties Analysis
“N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is a liquid at room temperature .Scientific Research Applications
Catalytic Applications
- Methylation of Quinolines : N-methyl-tetrahydroquinolines (MTHQs), which can be derived from the methylation of quinolines, are useful chemicals. A study demonstrated the synthesis of MTHQs using CO2 and H2, with a Ru(acac)3-triphos complex showing high activity and selectivity for the N-methylation reaction, achieving up to 99% yield of the desired product (Zhenhong He et al., 2017).
Synthetic Chemistry
- One-Pot Synthesis : N2-Methyl- or aryl-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized via a one-pot reaction showing good to excellent yields. This transformation involved the cleavage of at least 11 bonds and the construction of 7 new bonds (Y. Wan et al., 2011).
Pharmacology
- Antinociceptive Agents : Certain amine-substituted 8-amino-5,6,7,8-tetrahydroisoquinolines, such as the N-ethyl-N-methyl analog, showed at least equipotent antinociceptive properties compared to nicotine in rodent tests, although their exact mechanism of action remains unknown (M. Dukat et al., 2004).
Enzymatic Reactions
- Dynamic Kinetic Resolution : A study observed a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline in the presence of Candida antarctica Lipase B, yielding a >60% yield of the (R)-acetamide (J. Crawford et al., 2007).
Biological Properties
- Antiproliferative Activity : A series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives were synthesized and tested for antiproliferative activity in various human cells. Compounds showing significant IC50 values were further synthesized as pure enantiomers to investigate the impact of stereochemistry on biological effects (G. Facchetti et al., 2020).
Organic Chemistry
- Cross-Coupling Reactions : A copper(I) bromide catalyst was used for the cross-coupling reactions between aryl or heteroaryl halides and aqueous ammonia, producing primary aromatic or heteroaromatic amines with high yields under mild conditions (Deping Wang et al., 2009).
Antioxidant Activity
- Evaluation of Antioxidant Activities : Amines with a fused nitrogen-containing heterocyclic ring, including 1,2,3,4-tetrahydroquinolines, were evaluated for their antioxidant activities. The presence of OH and NH2 groups ortho to the heterocyclic NH group significantly increased the induction period, indicating enhanced antioxidant activity (T. Nishiyama et al., 2003).
Biochemical Studies
- Folate-Dependent Carbon Transfer : Research indicated that N-methylation of biogenic amines might be involved in certain schizophrenic disorders, with studies suggesting the involvement of methylenetetrahydrofolate reductase in the production of formaldehyde from MTHF, impacting the formation of tetrahydroisoquinoline or tetrahydro-β-carboline alkaloids (A. Pearson et al., 1975).
Safety And Hazards
properties
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTRMHOUGKPHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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